molecular formula C11H10N4O2 B1366391 8-Phenyl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione CAS No. 848892-90-0

8-Phenyl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione

Cat. No. B1366391
M. Wt: 230.22 g/mol
InChI Key: HHXMKBWNMAMAOR-UHFFFAOYSA-N
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Description

“8-Phenyl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione” is a compound that has been studied for its analgesic activity . The molecular formula of this compound is C11H10N4O2 .


Molecular Structure Analysis

The molecular structure of “8-Phenyl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione” is characterized by its molecular formula C11H10N4O2 . Further details about its structure are not available in the retrieved resources.


Chemical Reactions Analysis

The thermal degradation of this compound and its derivatives has been studied. It was found that the decomposition of these compounds proceeds in two main stages, with the first mass loss steps observed in the temperature ranges of 261–305 °C .


Physical And Chemical Properties Analysis

The investigated compounds, including “8-Phenyl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione”, are stable at room temperature, which is important for medical application .

Scientific Research Applications

Specific Scientific Field

Pharmaceutical Science

Summary of the Application

“8-Phenyl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione” and its derivatives have been studied for their analgesic (pain-relieving) properties .

Methods of Application or Experimental Procedures

The thermal stability of these compounds was investigated using thermal degradation studies. The compounds were characterized by Thermogravimetric-Differential Scanning Calorimetry (TG–DSC) and Thermogravimetric-Fourier Transform Infrared Spectroscopy (TG–FTIR) analyses .

Results or Outcomes

The compounds were found to be stable at room temperature, which is important for medical applications. The decomposition of the compounds proceeds in two main stages, with the first mass loss steps observed in the temperature ranges of 261–305 °C .

Anticancer Activity

Specific Scientific Field

Oncology

Summary of the Application

Compounds similar to “8-Phenyl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione” have been synthesized and tested against various human cancer cell lines .

Methods of Application or Experimental Procedures

The synthesized compounds were tested against five human cancer cell lines using MTT (thiazolyl blue tetrazolium bromide) assay .

Results or Outcomes

The specific results of these tests were not provided in the source .

properties

IUPAC Name

8-phenyl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazine-3,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2/c16-9-10(17)15-7-6-14(11(15)13-12-9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXMKBWNMAMAOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C(=O)NN=C2N1C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00464062
Record name F2135-0945
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Phenyl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione

CAS RN

848892-90-0
Record name F2135-0945
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-Phenyl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione
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8-Phenyl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione
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8-Phenyl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione
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8-Phenyl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione
Reactant of Route 6
8-Phenyl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione

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